molecular formula C10H19NO3 B8610464 4-Hydroxymethylpiperidine-1-carboxylic acid isopropyl ester

4-Hydroxymethylpiperidine-1-carboxylic acid isopropyl ester

Cat. No.: B8610464
M. Wt: 201.26 g/mol
InChI Key: SDFWIKGHPUCVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethylpiperidine-1-carboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

propan-2-yl 4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-8(2)14-10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3

InChI Key

SDFWIKGHPUCVBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl chloroformate (1.0M in toluene, 43.4 mL, 43.4 mmol) was added dropwise to a mixture of 4-piperidinemethanol (5 g, 43.4 mmol) and triethylamine (12.1 mL, 86.8 mmol) in CH2Cl2 (150 mL) at 0° C. over 20 min. The mixture was stirred at ambient temperature overnight. The mixture was washed with water, followed by brine. The organic layer was separated and dried over MgSO4, filtered, and the filtrate was concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 5% MeOH/CH2Cl2 to give 7.76 g (89%) of 1-methylethyl 4-(hydroxymethyl)-1-piperidinecarboxylate as a clear oil. 1H NMR (400 MHz, CDCl3): δ 4.93-4.78 (m, 1H), 4.19-4.09 (m, 2H), 3.47 (d, 2H, J=6.2 Hz), 2.75-2.65 (m, 2H), 1.75-1.56 (m, 3H), 1.21 (d, 6H, J=6.2 Hz), 1.17-1.06 (m, 2H); LRMS (ESI), m/z 202 (M+H).
Quantity
43.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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